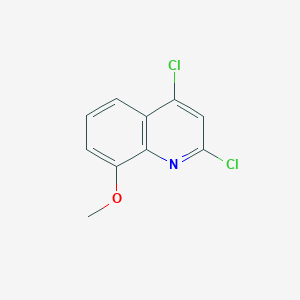

2,4-Dichloro-8-methoxyquinoline

Descripción general

Descripción

2,4-Dichloro-8-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H7Cl2NO. It is a derivative of quinoline, a structure known for its wide range of biological and pharmacological activities. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a methoxy group at position 8 on the quinoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-8-methoxyquinoline typically involves the chlorination of 8-methoxyquinoline. One common method includes the reaction of 8-methoxyquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichloro-8-methoxyquinoline undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex quinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

Substitution Products: Depending on the nucleophile used, products can include 2,4-diamino-8-methoxyquinoline or 2,4-dithiomethoxy-8-methoxyquinoline.

Oxidation Products: Quinoline N-oxide derivatives.

Reduction Products: Dihydroquinoline derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

DCMQ has been investigated for its potential as an anticancer agent. Its derivatives have shown promise in inhibiting various cancer cell lines, including breast cancer and leukemia. A study highlighted the synthesis of DCMQ derivatives that exhibited significant cytotoxicity against several cancer cell lines, with IC₅₀ values indicating effective dose ranges comparable to established chemotherapeutic agents .

2. Neuroprotective Effects

Research indicates that DCMQ can act as an iron chelator, which is crucial for neuroprotection against diseases like Alzheimer's. It helps mitigate oxidative stress by binding metal ions that contribute to neurodegeneration . The structure-activity relationship (SAR) studies have demonstrated that modifications to the DCMQ structure can enhance its neuroprotective properties.

3. Antimicrobial Properties

DCMQ has been evaluated for its antimicrobial activity against various pathogens. Its derivatives have shown efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents . This is particularly relevant in the context of rising antibiotic resistance.

Case Studies

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. By inhibiting these enzymes, it can interfere with the proliferation of cancer cells or the replication of viruses. Additionally, the compound’s ability to chelate metal ions may contribute to its antimicrobial activity by disrupting essential metal-dependent processes in microorganisms.

Comparación Con Compuestos Similares

2,4-Dichloro-8-methoxyquinoline can be compared with other quinoline derivatives, such as:

8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.

2,4-Dichloroquinoline: Lacks the methoxy group at position 8, which may affect its biological activity and chemical reactivity.

8-Methoxyquinoline: Lacks the chlorine atoms at positions 2 and 4, which may influence its pharmacological properties.

The presence of both chlorine atoms and the methoxy group in this compound makes it unique, as these substituents can significantly impact its chemical reactivity and biological activity, making it a valuable compound for various applications.

Actividad Biológica

2,4-Dichloro-8-methoxyquinoline is a derivative of the 8-hydroxyquinoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits notable antimicrobial, anticancer, and antifungal properties, making it a valuable candidate for therapeutic applications. This article will explore the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound exerts its biological effects primarily through the following mechanisms:

- Metal Ion Chelation : The compound can chelate essential metal ions, disrupting normal cellular processes and leading to cell death. This chelation is crucial for its antimicrobial and anticancer activities.

- Enzyme Inhibition : It inhibits cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play significant roles in drug metabolism and the oxidative stress response. This inhibition can lead to altered drug efficacy and toxicity profiles.

- Cell Signaling Modulation : The compound influences various cell signaling pathways, affecting gene expression related to oxidative stress and apoptosis. It has been observed to modulate the expression of genes involved in these processes.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has high gastrointestinal absorption and is capable of crossing the blood-brain barrier (BBB). This property enhances its potential for treating central nervous system disorders.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description | Mechanism |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains including Staphylococcus aureus and Klebsiella pneumoniae | Disruption of cell wall synthesis through metal ion chelation |

| Anticancer | Induces apoptosis in cancer cells by modulating oxidative stress pathways | Inhibition of cytochrome P450 enzymes |

| Antifungal | Exhibits activity against pathogenic fungi | Chelation of essential metal ions required for fungal growth |

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus, the compound demonstrated an inhibition zone of 22 mm compared to a standard drug with an inhibition zone of 24 mm. Similarly, it showed potent activity against Klebsiella pneumoniae, with an inhibition zone measuring 25 mm .

Anticancer Effects

Research highlighted the compound's ability to induce apoptosis in various cancer cell lines. In vitro assays indicated that treatment with this compound led to significant reductions in cell viability in HeLa cells (cervical cancer) and other tumor cell lines. Mechanistic studies revealed that this effect was mediated through increased oxidative stress and activation of apoptotic pathways .

Neuroprotective Potential

Recent investigations have explored the neuroprotective properties of 8-hydroxyquinoline derivatives, including this compound. These studies suggest that the compound may offer protection against neurodegenerative conditions by inhibiting β-amyloid aggregation and reducing metal-driven oxidative damage .

Propiedades

IUPAC Name |

2,4-dichloro-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-8-4-2-3-6-7(11)5-9(12)13-10(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPQBGCONUUZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651211 | |

| Record name | 2,4-Dichloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32608-29-0 | |

| Record name | 2,4-Dichloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-8-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.